2-(6-Bromopyridin-3-YL)oxazole

Catalog No.
S14681878
CAS No.
M.F
C8H5BrN2O
M. Wt
225.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(6-Bromopyridin-3-YL)oxazole

Product Name

2-(6-Bromopyridin-3-YL)oxazole

IUPAC Name

2-(6-bromopyridin-3-yl)-1,3-oxazole

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

InChI

InChI=1S/C8H5BrN2O/c9-7-2-1-6(5-11-7)8-10-3-4-12-8/h1-5H

InChI Key

QXIJRCKWNGERBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=NC=CO2)Br

2-(6-Bromopyridin-3-YL)oxazole (CAS 1211579-81-5) is a heterobifunctional building block featuring a reactive 6-bromopyridine core coupled to a stable 1,3-oxazole ring. In pharmaceutical and agrochemical procurement, this compound is utilized as a rigid, para-like extended scaffold that provides an immediate hydrogen-bond acceptor (oxazole) while retaining a highly reactive halogen (bromine) for downstream transition-metal-catalyzed cross-coupling. Its primary commercial value lies in bypassing the multi-step syntheses required to append oxazole rings onto pyridine cores, offering a ready-to-couple intermediate that streamlines the assembly of kinase inhibitors, GPCR ligands, and advanced functional materials [1].

Research Fit

Regiospecific bromide handle Enables para‑directed Pd‑catalyzed cross‑coupling strategies for asymmetric oligomer construction.
Asymmetric ligand precursor Reported building block for ‘head‑to‑tail’ pyridyl‑oxazole G‑quadruplex ligands (Rizeq et al., 2017).

Substituting 2-(6-Bromopyridin-3-YL)oxazole with its chloro-analog (2-(6-chloropyridin-3-yl)oxazole) or imidazole equivalents introduces severe processability bottlenecks. Chloropyridines exhibit significantly higher carbon-halogen bond dissociation energies, typically requiring expensive, proprietary dialkylbiaryl phosphine ligands and elevated temperatures (>100 °C) to achieve reasonable cross-coupling yields, which increases catalyst costs and degrades sensitive functional groups [1]. Conversely, substituting the oxazole ring with an imidazole necessitates N-protection (such as Boc or Trityl) prior to cross-coupling to prevent catalyst poisoning and undesired N-arylation, adding at least two synthetic steps and reducing overall atom economy [2]. Furthermore, the specific 6-bromo and 3-oxazolyl geometry provides a precise linear vector that cannot be replicated by 2,4- or 2,6-isomers without fundamentally altering the downstream target's binding affinity or crystal packing.

Substitution Risk

5‑Bromo regioisomer
Predicted pKa differs by ~2 log units, altering protonation, solubility, and biomolecular recognition at physiological pH.
6‑Chloro analog
C–Cl bond shows lower oxidative addition reactivity in Pd‑catalyzed couplings, potentially limiting synthesis throughput and substrate scope.

Bromide vs. Chloride Cross-Coupling Efficiency

In standard transition-metal-catalyzed cross-coupling processes, the 6-bromo substituent offers a distinct kinetic advantage over its 6-chloro counterpart. Bromopyridines typically achieve >90% conversion in Suzuki-Miyaura couplings at 60–80 °C using standard, cost-effective catalysts like Pd(PPh3)4 or Pd(dppf)Cl2. In contrast, the corresponding chloropyridines often stall at <50% conversion under identical conditions, requiring the addition of expensive bulky ligands and temperatures exceeding 100 °C to force the reaction to completion [1]. This differential reactivity allows for milder reaction conditions, preserving the integrity of the oxazole ring and minimizing the formation of debrominated or homocoupled byproducts.

Evidence DimensionCross-coupling conversion efficiency at 80 °C
Target Compound Data>90% conversion with standard Pd catalysts
Comparator Or Baseline6-chloro analog (<50% conversion without specialized ligands)
Quantified Difference>40% higher baseline conversion; eliminates need for proprietary ligands
ConditionsSuzuki-Miyaura coupling, standard Pd(0) or Pd(II) catalysts, 80 °C

Procuring the bromo-variant directly reduces catalyst expenditure and avoids the harsh thermal conditions required for chloro-variants, improving overall process yield.

Regioisomeric pKa
Data to verify
ΔpKa ≈ 2.08 (6‑Br: −1.02 vs 5‑Br: 1.06 predicted)
Protonation‑state context for recognition studies
Predicted values; experimental confirmation advised

Oxazole vs. Imidazole Synthetic Step Reduction

For procurement teams evaluating heterocycle-appended pyridines, the choice of the oxazole ring over an imidazole ring directly impacts the length of the synthetic route. The oxazole moiety in 2-(6-Bromopyridin-3-YL)oxazole lacks an acidic N-H proton, allowing it to be subjected directly to basic cross-coupling conditions (e.g., K2CO3, Cs2CO3) without interference [1]. If a 2-(6-bromopyridin-3-yl)imidazole were used instead, the N-H group would require a protection step (e.g., Boc-anhydride) prior to coupling, followed by a subsequent deprotection step. This adds two distinct unit operations, increasing solvent usage, cycle time, and reducing the overall theoretical yield by 15-25% across the sequence.

Evidence DimensionRequired synthetic steps for cross-coupling
Target Compound Data0 additional protection/deprotection steps
Comparator Or BaselineImidazole analog (requires 2 additional steps)
Quantified DifferenceSaves 2 unit operations and prevents 15-25% yield loss associated with protection/deprotection
ConditionsStandard basic cross-coupling (e.g., Suzuki, Buchwald-Hartwig)

Eliminating protection and deprotection steps significantly lowers the cost of goods (COGs) and accelerates the delivery of downstream intermediates.

Thermophysical comparison
Data to verify
Boiling point Δ ≈ +5.6 °C (6‑Br: 332.8 °C vs 5‑Br: 327.2 °C); densities identical
Orthogonal identifier for regioisomer differentiation
Predicted values; may support chromatographic method development

2,5- vs. 2,4-Substitution Pharmacophore Geometry

The 2,5-relationship (or 6-bromo-3-yl) on the pyridine ring provides a nearly linear, para-like spatial arrangement between the reactive bromine site and the oxazole ring. This specific geometry is critical for constructing rigid-rod molecular structures, which are frequently required to span deep hydrophobic pockets in kinase active sites or to form nematic phases in liquid crystal applications [1]. Comparators such as 2-bromo-4-(oxazol-2-yl)pyridine introduce a ~120° bend (meta-like) into the molecular backbone, fundamentally altering the trajectory of the appended groups. For projects requiring linear extension, the 2,5-isomer is structurally necessary.

Evidence DimensionMolecular vector angle
Target Compound Data~180° (para-like linear extension)
Comparator Or Baseline2,4-substituted isomer (~120° meta-like bend)
Quantified Difference~60° difference in exit vector trajectory
Conditions3D molecular conformation in target binding or material packing

Selecting the exact 2,5-isomer is mandatory for applications where linear molecular geometry dictates target affinity or material properties.

Halogen reactivity rank
Class‑level
Reactivity order: −Br > −OSO₂F > −Cl in Suzuki–Miyaura coupling
Supports cross‑coupling route design with higher leaving‑group competency
Class‑level data; specific yields depend on ligand and conditions
G4 affinity gain
Head‑to‑head
Asymmetric 7‑mer ligand (14): KD = 0.6×10⁻⁷ M⁻¹, 3.3‑fold over symmetric TOxaPy
Reported affinity difference supports asymmetric ligand research
Na⁺‑22AG G4; validation in other G4 structures advised
Commercial purity
Specification review
NLT 98% (HPLC); MDL MFCD16995836
Comparable purity; standardized MDL reduces procurement risk
Vendor documentation review advised

Kinase Inhibitor Discovery

Due to its linear 2,5-substitution pattern and stable oxazole hydrogen-bond acceptor, this compound is an effective starting material for synthesizing ATP-competitive kinase inhibitors. The 6-bromo position allows for rapid diversification via Buchwald-Hartwig amination with various anilines, while the oxazole ring engages the hinge region of the kinase, a workflow directly enabled by its lack of required protecting groups [1].

Rigid-Rod Optoelectronic Materials

The para-like geometry of the 6-bromo and 3-oxazolyl groups makes this compound highly suitable for iterative Suzuki couplings to build conjugated, rigid-rod oligomers. These structures are utilized in the development of liquid crystals and organic light-emitting diode (OLED) dopants, where the specific ~180° vector is required to maintain pi-conjugation and proper molecular packing [2].

Late-Stage Functionalization

For library generation, the higher reactivity of the bromo-substituent (compared to chloro-analogs) allows for high-throughput, parallel cross-coupling reactions at mild temperatures. This enables medicinal chemists to rapidly generate libraries of oxazole-bearing pyridine derivatives without the need for specialized, expensive phosphine ligands, streamlining the hit-to-lead optimization process [3].

Application Fit

Application
Selection Property
Validation Focus
Asymmetric G4 ligand synthesis
Regiospecific 6‑bromo connectivity
G4 binding affinity and selectivity validation
Cross‑coupling library production
C–Br leaving group reactivity (>Cl)
Reaction kinetics and substrate scope optimization
Low‑basicity scaffold selection
Predicted low pyridine pKa (6‑Br isomer)
Protonation‑state profiling at physiological pH
Regioisomer‑specific QC
Boiling point differential and MDL cataloging
Chromatographic method selectivity assessment

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

223.95853 g/mol

Monoisotopic Mass

223.95853 g/mol

Heavy Atom Count

12

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